molecular formula C8H12N2O3S B12999635 N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide

Cat. No.: B12999635
M. Wt: 216.26 g/mol
InChI Key: VWCWWPULOFFQIQ-UHFFFAOYSA-N
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Description

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of an isopropyl group, a sulfonamide group, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine with isopropylamine and a sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The dihydropyridine ring can interact with various receptors, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a sulfonamide group.

    2-Oxo-1,2-dihydropyridine-3,4-dicarbonitrile: Contains two nitrile groups, offering different reactivity and applications.

    2-Oxo-1,2-dihydropyridine-3-sulfonic acid: The sulfonic acid derivative of the compound, differing in its acidity and solubility properties.

Uniqueness

N-Isopropyl-2-oxo-1,2-dihydropyridine-3-sulfonamide is unique due to its combination of an isopropyl group and a sulfonamide group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers versatility in chemical synthesis, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H12N2O3S

Molecular Weight

216.26 g/mol

IUPAC Name

2-oxo-N-propan-2-yl-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H12N2O3S/c1-6(2)10-14(12,13)7-4-3-5-9-8(7)11/h3-6,10H,1-2H3,(H,9,11)

InChI Key

VWCWWPULOFFQIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CNC1=O

Origin of Product

United States

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